3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds Research on 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and its derivatives has primarily focused on the synthesis and characterization of new heterocyclic compounds. A notable example is the work by Abbas et al. (2017), which explored the synthesis of several fused heterocyclic compounds starting from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. This research demonstrated the versatility of oxadiazole derivatives in creating a variety of heterocyclic compounds with potential for further application in pharmaceuticals and materials science (Abbas, Hussain, & Shakir, 2017).
Crystal Structure Analysis Another significant application is in the field of crystallography. Yu et al. (2002) synthesized compounds containing triarylamine and 2,5-diaryl-1,3,4-oxadiazole units, analyzing their crystal structures through X-ray crystallography. This research provided insights into the molecular configurations and interactions of these compounds, contributing to the understanding of their physical properties and potential applications in electronic materials (Yu, Huang, Zhang, Matsuura, & Meng, 2002).
Antibacterial and Antifungal Activities The antimicrobial potential of this compound derivatives has also been explored. Research by Machado et al. (2005) investigated the synthesis, toxicity towards brine shrimp (Artemia salina Leach), and antimicrobial activity of various oxadiazole derivatives. These studies highlight the compound's potential in developing new antimicrobial agents (Machado, dos Santos, Costa, Filho, & Sarragiotto, 2005).
Pharmacological Applications Pharmacological research, such as the study by Santilli and Morris (1979), synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, one of which showed antihypertensive activity in rats. This indicates the potential of oxadiazole derivatives in medicinal chemistry and drug development (Santilli & Morris, 1979).
properties
IUPAC Name |
3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFYDZQYIVQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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